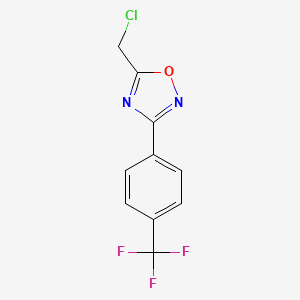

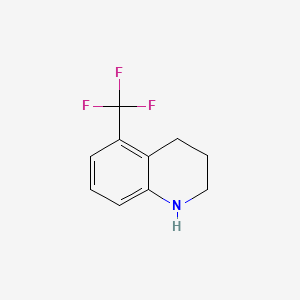

![molecular formula C8H7Cl3N2 B1355757 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 502841-53-4](/img/structure/B1355757.png)

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride” is a chemical compound with the CAS Number: 502841-53-4 . It has a molecular weight of 237.52 . The IUPAC name for this compound is 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride . It is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for “6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride” is 1S/C8H6Cl2N2.ClH/c9-3-7-5-12-4-6 (10)1-2-8 (12)11-7;/h1-2,4-5H,3H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride has been utilized in various synthetic processes. For example, Crozet et al. (2003) reported the preparation of new 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridines and their reactions under SRN1 conditions to yield various substituted imidazo[1,2-a]pyridines in good yields (Crozet, Castera, Kaafarani, Crozet, & Vanelle, 2003).

Applications in Fluorescent Probes

Shao et al. (2011) demonstrated that derivatives of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine can act as efficient fluorescent probes for mercury ion detection both in acetonitrile and buffered aqueous solution. This highlights its potential use in environmental monitoring and detection technologies (Shao, Pang, Yan, Shi, & Cheng, 2011).

In Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold, to which 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride belongs, is recognized for its wide range of applications in medicinal chemistry. Deep et al. (2016) noted its use in anticancer, antimycobacterial, anticonvulsant, and antimicrobial activities, representing its versatility in drug development (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).

Role in Corrosion Inhibition

In a study focused on corrosion science, Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives, which are structurally related to 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, for their performance as inhibitors against mild steel corrosion. This demonstrates the potential use of such compounds in industrial applications (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . These indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

The primary targets of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride are currently unknown. This compound belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry

Mode of Action

Imidazopyridines are generally known for their diverse biological activities, which can be attributed to their interaction with various targets . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazopyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways

Result of Action

Given the wide range of applications of imidazopyridines in medicinal chemistry , it is likely that this compound has significant molecular and cellular effects

Eigenschaften

IUPAC Name |

6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2.ClH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHOCMFLFPPMHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Cl)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585850 |

Source

|

| Record name | 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |

CAS RN |

502841-53-4 |

Source

|

| Record name | 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

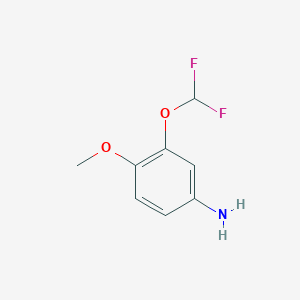

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)

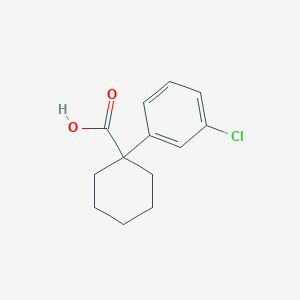

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)

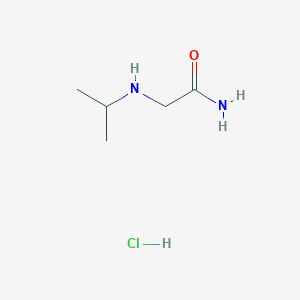

![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)

![{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1355777.png)